molecular formula C28H29NO4 B12300449 Fmoc-(S)-2-amino-5-(3,5-dimethylphenyl)pentanoic acid

Fmoc-(S)-2-amino-5-(3,5-dimethylphenyl)pentanoic acid

Cat. No.: B12300449
M. Wt: 443.5 g/mol
InChI Key: GIPDDLLVNQJIEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-(S)-2-amino-5-(3,5-dimethylphenyl)pentanoic acid is a compound used in organic synthesis, particularly in the field of peptide chemistry. The Fmoc group (fluorenylmethyloxycarbonyl) is a protective group for amines, commonly used in solid-phase peptide synthesis. This compound is a derivative of amino acids, modified to include a 3,5-dimethylphenyl group, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the use of Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Fmoc-(S)-2-amino-5-(3,5-dimethylphenyl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Conditions for substitution reactions can vary widely, but often involve nucleophiles or electrophiles in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-(S)-2-amino-5-(3,5-dimethylphenyl)pentanoic acid is used in the synthesis of peptides and other complex molecules

Biology

In biological research, this compound can be used to create peptide-based probes and inhibitors, which are valuable tools for studying protein function and interactions.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties, including as inhibitors of specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and other fine chemicals, where precise control over molecular structure is essential.

Mechanism of Action

The mechanism of action of Fmoc-(S)-2-amino-5-(3,5-dimethylphenyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be removed under basic conditions, revealing the free amine, which can then participate in further reactions. The 3,5-dimethylphenyl group can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-(S)-2-amino-4-phenylbutanoic acid: Similar in structure but with a phenyl group instead of a 3,5-dimethylphenyl group.

    Fmoc-(S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid: A shorter chain analog with similar functional groups.

Uniqueness

Fmoc-(S)-2-amino-5-(3,5-dimethylphenyl)pentanoic acid is unique due to the presence of the 3,5-dimethylphenyl group, which can enhance its hydrophobic interactions and influence its reactivity and binding properties. This makes it particularly useful in applications where specific molecular interactions are crucial .

Properties

Molecular Formula

C28H29NO4

Molecular Weight

443.5 g/mol

IUPAC Name

5-(3,5-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C28H29NO4/c1-18-14-19(2)16-20(15-18)8-7-13-26(27(30)31)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h3-6,9-12,14-16,25-26H,7-8,13,17H2,1-2H3,(H,29,32)(H,30,31)

InChI Key

GIPDDLLVNQJIEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C

Origin of Product

United States

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